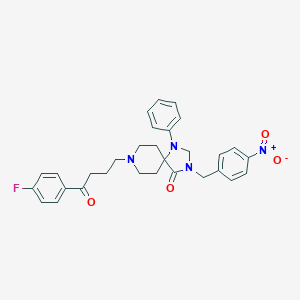
N-(4-Nitrobenzyl)spiperone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Nitrobenzyl)spiperone, also known as this compound, is a useful research compound. Its molecular formula is C30H31FN4O4 and its molecular weight is 530.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Nitrobenzenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Dopamine Receptor Binding Studies
N-(4-Nitrobenzyl)spiperone serves as a valuable tool for studying dopamine D2 receptors. Research indicates that this compound exhibits a high affinity for D2 receptors compared to serotonin 5-HT2 receptors, making it a suitable candidate for investigating the pharmacological properties of these receptors.
Key Findings:
- Selectivity : this compound has shown improved selectivity for D2 receptors when compared to other spiperone analogs. This selectivity is crucial for accurately mapping D2 receptor distribution in the brain .
- Radiolabeling Potential : The compound can be labeled with fluorine-18 (^18F), which enhances its utility as a radiotracer in PET imaging. This application allows researchers to visualize and quantify D2 receptor density in vivo, providing insights into various neuropsychiatric disorders .
Positron Emission Tomography (PET)
The use of this compound as a PET tracer has opened new avenues in neuroimaging. Its ability to selectively bind to D2 receptors enables researchers to study dopamine-related pathologies such as schizophrenia, Parkinson's disease, and addiction.
Applications in PET Imaging:
- In Vivo Studies : The ^18F-labeled version of this compound has been utilized in animal models to assess the dynamics of dopamine receptor engagement under various physiological and pathological conditions .
- Biodistribution Analysis : Studies have demonstrated that this compound can effectively map the biodistribution of D2 receptors across different brain regions, aiding in the understanding of receptor-mediated signaling pathways .
Pharmacological Insights
The study of this compound has provided significant insights into the pharmacology of dopamine and serotonin receptors. By examining its interactions with these receptors, researchers have gained a deeper understanding of their roles in neurotransmission and behavior.
Research Outcomes:
- Receptor Affinity Profiles : Investigations into the structure-activity relationship (SAR) of this compound analogs have revealed critical information about how modifications can enhance or diminish receptor binding affinities .
- Behavioral Studies : Animal studies utilizing this compound have contributed to elucidating the behavioral effects associated with altered dopamine signaling, thereby informing potential therapeutic strategies for treating mood disorders and psychosis .
Case Studies and Experimental Data
The following table summarizes key experimental findings related to this compound:
属性
CAS 编号 |
138091-80-2 |
|---|---|
分子式 |
C30H31FN4O4 |
分子量 |
530.6 g/mol |
IUPAC 名称 |
8-[4-(4-fluorophenyl)-4-oxobutyl]-3-[(4-nitrophenyl)methyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C30H31FN4O4/c31-25-12-10-24(11-13-25)28(36)7-4-18-32-19-16-30(17-20-32)29(37)33(22-34(30)26-5-2-1-3-6-26)21-23-8-14-27(15-9-23)35(38)39/h1-3,5-6,8-15H,4,7,16-22H2 |
InChI 键 |
LUQXMQICZKCESV-UHFFFAOYSA-N |
SMILES |
C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CC4=CC=C(C=C4)[N+](=O)[O-])CCCC(=O)C5=CC=C(C=C5)F |
规范 SMILES |
C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CC4=CC=C(C=C4)[N+](=O)[O-])CCCC(=O)C5=CC=C(C=C5)F |
同义词 |
N-(4-nitrobenzyl)spiperone N-(4-nitrobenzyl)spiperone hydrochloride N-(p-nitrobenzyl)spiperone PNBS-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















